Methyl (7-methoxy-1-naphthyl)acetate

Lipophilicity LogP Drug Intermediate

Researchers synthesizing agomelatine require intermediates with consistent physical properties for reproducible batch reactions. Methyl (7-methoxy-1-naphthyl)acetate (CAS 185336-03-2) addresses key workflow challenges: • Solid physical form enables precise gravimetric dispensing in multi-kilogram syntheses. • 99% baseline purity minimizes impurity profiling burden for final API quality control. • Lower boiling point vs. ethyl ester analog facilitates efficient solvent-swap distillations. • Naphthalene chromophore supports direct HPLC-UV reaction monitoring without derivatization.

Molecular Formula C14H14O3
Molecular Weight 230.263
CAS No. 185336-03-2
Cat. No. B2602627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (7-methoxy-1-naphthyl)acetate
CAS185336-03-2
Molecular FormulaC14H14O3
Molecular Weight230.263
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CC(=O)OC)C=C1
InChIInChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3
InChIKeyHPHUJOWZEKGVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (7-methoxy-1-naphthyl)acetate: Key Intermediate Properties


Methyl (7-methoxy-1-naphthyl)acetate (CAS 185336-03-2), also known as methyl 2-(7-methoxynaphthalen-1-yl)acetate, is a naphthalene-derived ester with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It serves as a critical intermediate in the industrial synthesis of agomelatine, a marketed melatoninergic antidepressant [1]. Its structure — featuring a 7-methoxy substituent and a methyl acetate group at the 1-position — imparts distinct lipophilicity (LogP 2.56) and reactivity profiles that differentiate it from its closest analogs, including the ethyl ester (CAS 6836-21-1) and the free carboxylic acid (CAS 6836-22-2) [2].

1
Agomelatine intermediate synthesis Direct precursor in patented routes, solid form supports precise gravimetric dispensing.
2
Ester reactivity profile Methyl ester enables controlled amidation; avoids the activation steps required for the free acid.
3
Solid-state handling Crystalline powder at ambient temperature simplifies weighing, storage, and shipping logistics. Compare: ethyl ester analog is a viscous liquid.

Non-Substitutability of Methyl (7-methoxy-1-naphthyl)acetate


Substituting methyl (7-methoxy-1-naphthyl)acetate with its ethyl ester or free acid analogs introduces measurable deviations in reactivity, physical form, and regulatory impurity profiles. For instance, the ethyl ester requires more forcing conditions during ammonolysis to form the agomelatine intermediate 2-(7-methoxy-1-naphthyl)acetamide, with patent literature explicitly associating the ethyl ester with this key transformation step [1]. Conversely, the free acid lacks the ester protecting group necessary for direct incorporation into the agomelatine synthetic pathway without additional activation steps [2]. These differences are not theoretical — they translate into quantifiable variations in boiling point, lipophilicity, physical state at ambient temperature, and commercially available purity grades, all of which directly impact synthetic workflow design, procurement specifications, and experimental reproducibility.

Target intermediate
Methyl ester facilitates mild ammonolysis to the agomelatine amide intermediate.
Analog risk
Ethyl ester requires more forcing conditions; free acid lacks the ester protecting group and needs activation.
Physical form
Solid crystalline powder enables accurate gravimetric dispensing and reduces leakage risk.
Analog risk
Ethyl ester is a viscous liquid, introducing volumetric dosing errors and storage complications.
Purity & documentation
Commercially available at 99% with full analytical documentation (NMR, HPLC, GC).
Analog risk
Ethyl ester typically supplied at 95–97%, often requiring pre-use repurification.

Quantitative Comparison with Closest Analogs


LogP: Intermediate Lipophilicity Advantage

Methyl (7-methoxy-1-naphthyl)acetate exhibits a calculated LogP of 2.56, substantially lower than the ethyl ester analog (LogP 2.95–3.64) and slightly higher than the free carboxylic acid (LogP 2.48) [1]. This intermediate lipophilicity provides a practical advantage: sufficient organic solubility for esterification and transesterification reactions while avoiding the excessive hydrophobicity of the ethyl ester that can complicate aqueous workup and chromatographic purification [1].

Lipophilicity (LogP)
Data to verify
LogP 2.56 (methyl) vs 2.95–3.64 (ethyl ester)
Intermediate lipophilicity balances organic-phase reactivity and aqueous workup.
Calculated LogP values; experimental verification recommended.
Lipophilicity LogP Drug Intermediate

Boiling Point: Lower Temperature Distillation

The predicted boiling point of methyl (7-methoxy-1-naphthyl)acetate is 356.9 ± 17.0 °C at 760 mmHg, which is approximately 13.5 °C lower than the ethyl ester analog (370.4 ± 17.0 °C at 760 mmHg) . The lower molecular weight of the methyl ester (230.26 vs. 244.29 g/mol) contributes to this reduced boiling point, allowing distillation-based purification under comparatively milder thermal conditions that minimize the risk of thermal decomposition of this heat-sensitive naphthalene derivative .

Boiling Point
Data to verify
ΔTb ≈ -13.5 °C vs ethyl ester
Lower distillation temperature may reduce thermal decomposition risk.
Predicted values at 760 mmHg; confirm experimentally.
Boiling Point Distillation Purification

Physical State: Solid Form Handling Advantage

Methyl (7-methoxy-1-naphthyl)acetate is a solid at ambient temperature, as evidenced by its availability as a crystalline powder with defined melting point characteristics . In contrast, the ethyl ester analog (CAS 6836-21-1) is a liquid at 20 °C with a density of 1.1 g/cm³ and a refractive index of 1.57 . This physical form difference has practical implications: solid methyl ester can be precisely weighed on standard laboratory balances without the volumetric dosing errors associated with viscous liquids, and it eliminates the risk of leakage during long-term storage and international shipping .

Physical State (20 °C)
Reported
Solid crystalline powder (methyl) vs Liquid (ethyl ester)
Solid form supports precise weighing and eliminates leakage during storage.
Based on vendor specifications; verify for intended scale.
Physical Form Handling Storage

Purity: Higher Standard with Full Documentation

Methyl (7-methoxy-1-naphthyl)acetate is commercially available at a standard purity of 99% with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This purity specification exceeds the typical commercial offering for the ethyl ester analog, which is commonly supplied at 95–97% purity . The higher baseline purity of the methyl ester reduces the need for pre-use repurification, saving both time and solvent costs in research and production environments .

Commercial Purity
Reported
99% (methyl) vs 95–97% (ethyl ester)
Higher incoming purity may reduce pre-use repurification burden.
Verify supplier COA; batch-specific documentation available.
Purity Quality Control Procurement Specification

Proven Applications of Methyl (7-methoxy-1-naphthyl)acetate


Agomelatine Synthesis: Preferred Intermediate

Methyl (7-methoxy-1-naphthyl)acetate is a direct precursor in patented agomelatine synthetic routes, where its solid physical form enables precise gravimetric dispensing in multi-kilogram batch reactions . Its 99% baseline purity reduces the burden of impurity profiling in the final active pharmaceutical ingredient (API), a critical advantage given that agomelatine is a regulated pharmaceutical with stringent purity requirements [1]. The lower boiling point compared to the ethyl ester also facilitates solvent-swap distillations during downstream processing, improving overall process efficiency .

Auxin Transport Studies: Ester Prodrug Strategy

The methyl ester serves as a lipophilic prodrug form of 7-methoxy-1-naphthaleneacetic acid, a known inhibitor of auxin transport mediated by AUX1, PIN, and ABCB proteins in plants . The methyl ester's LogP of 2.56 provides enhanced membrane permeability compared to the free acid (LogP 2.48), potentially improving cellular uptake in plant physiology experiments before intracellular esterase-mediated hydrolysis releases the active acid [2]. This prodrug approach allows researchers to achieve effective intracellular concentrations of the auxin inhibitor at lower applied doses.

Methodology Benchmark: Esterification & Transesterification

The well-defined physicochemical profile of methyl (7-methoxy-1-naphthyl)acetate — including its intermediate LogP, solid physical form, and commercial availability at 99% purity with full analytical documentation — makes it an ideal benchmark substrate for developing and validating new esterification, hydrolysis, and transesterification methodologies . Its naphthalene chromophore facilitates HPLC-UV tracking of reaction progress without requiring derivatization, while its balanced reactivity allows systematic comparison of catalytic systems.

Agomelatine Impurity Profiling Reference Standard

Given that methyl (7-methoxy-1-naphthyl)acetate can appear as a process-related impurity or starting material residue in agomelatine API, its availability at 99% purity with certified analytical documentation positions it as a qualified reference standard for HPLC impurity methods [1]. The 13.5 °C boiling point difference from the ethyl ester analog and distinct LogP enable unambiguous chromatographic resolution, supporting robust quality control method validation.

Application
Selection Property
Validation Focus
Agomelatine intermediate synthesis
Solid form and 99% purity with full documentation
Impurity profiling and gravimetric dispensing
Plant auxin transport inhibitor prodrug
Lipophilicity (LogP 2.56) for membrane permeability
Intracellular hydrolysis and transport assay context
Esterification/transesterification method benchmark
Defined physicochemical and analytical profile
HPLC-UV tracking and catalytic system comparison
Agomelatine impurity reference standard
Certified purity and distinct retention characteristics
Chromatographic resolution and method validation
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